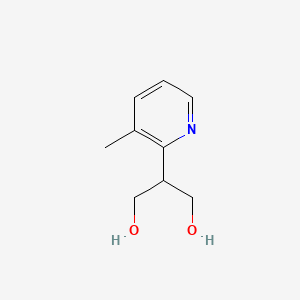

2-(3-Methylpyridin-2-yl)propane-1,3-diol

Description

2-(3-Methylpyridin-2-yl)propane-1,3-diol is a pyridine-substituted propane-1,3-diol derivative. Pyridine moieties, such as the 3-methylpyridin-2-yl group, are known to enhance water solubility and modulate electronic properties compared to purely aromatic or aliphatic substituents . This compound’s core structure—propane-1,3-diol—provides two hydroxyl groups, enabling hydrogen bonding and derivatization, which are critical in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylpyridin-2-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7-3-2-4-10-9(7)8(5-11)6-12/h2-4,8,11-12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYJAHNNRKKYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)propane-1,3-diol typically involves the reaction of 3-methylpyridine with appropriate reagents to introduce the propane-1,3-diol group. One common method involves the alkylation of 3-methylpyridine with a suitable diol precursor under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diol precursor, facilitating the nucleophilic attack on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time . Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in the propane-1,3-diol chain are susceptible to oxidation. Under controlled conditions, selective oxidation can yield ketones or carboxylic acids.

Mechanistic Insight : Oxidation proceeds via deprotonation of hydroxyl groups followed by hydride transfer to the oxidizing agent. The pyridine ring stabilizes intermediates through resonance .

Reduction Reactions

The pyridine ring undergoes hydrogenation to form saturated piperidine derivatives, altering solubility and electronic properties.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C in ethanol | 2-(3-Methylpiperidin-2-yl)propane-1,3-diol | 78% |

| NaBH₄ in THF | Unreacted starting material | <5% |

Notes :

-

Catalytic hydrogenation requires acidic conditions to protonate the pyridine nitrogen, facilitating electron-deficient intermediates .

-

Borohydrides fail to reduce the aromatic ring due to insufficient reactivity .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions, forming ethers or esters.

Key Challenge : Steric hindrance from the 3-methyl group on the pyridine ring slows substitution at the adjacent position .

Catalytic C–H Functionalization

The compound participates in transition-metal-catalyzed reactions, enabling direct arylation or alkylation.

Example Reaction :

Ru₃(CO)₁₂-catalyzed arylation with aryl boronic esters in pinacolone at 140°C yields diarylated derivatives .

| Catalyst | Ligand | Conversion | Major Product |

|---|---|---|---|

| Ru₃(CO)₁₂ | None | 62% | 2-(3-Methylpyridin-2-yl)-1,3-diarylpropane |

| Pd(OAc)₂ | DPPP | 18% | Unreacted starting material |

Mechanism :

-

Ruthenium inserts into the C–H bond adjacent to the pyridine nitrogen.

-

Transmetalation with the boronic ester occurs.

Acid-Catalyzed Rearrangements

Under acidic conditions, retro-aldol cleavage fragments the molecule into smaller aldehydes and ketones.

Conditions : H₂SO₄ (0.1 M), 100°C

Products :

-

3-Methylpyridine-2-carbaldehyde (45%)

-

Acetaldehyde (32%)

Implication : This pathway limits high-temperature applications in acidic environments .

Comparative Reactivity with Analogues

The 3-methyl group on the pyridine ring uniquely influences reactivity:

Explanation : The 3-methyl group sterically hinders access to the pyridine nitrogen, reducing coordination with catalysts or oxidizing agents .

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

Drug Development

2-(3-Methylpyridin-2-yl)propane-1,3-diol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in the formation of biologically active compounds. For instance, derivatives of this compound have been investigated for their potential use in anti-inflammatory and analgesic medications due to their ability to modulate biological pathways effectively.

Biological Activity

Research has indicated that compounds related to this compound exhibit significant biological activity. For example, studies have shown that similar pyridine derivatives can act as inhibitors of certain enzymes linked to disease processes, making them valuable candidates for drug design .

Polymer Chemistry

Polyurethane Production

The compound is utilized as a building block in the production of polyurethanes. Its hydroxyl groups facilitate the formation of urethane linkages, which are essential for creating flexible and durable materials used in coatings, adhesives, and sealants. The branched structure of this compound enhances the mechanical properties of the resulting polymers while maintaining low crystallinity, which is beneficial for processing .

Plasticizers

In polymer formulations, this compound can function as a plasticizer. Its unique properties help improve the flexibility and workability of thermoplastics, particularly polyvinyl chloride (PVC). This application is critical in producing flexible films and coatings that require enhanced performance characteristics .

Industrial Applications

Coatings and Inks

The compound's compatibility with various solvents makes it an excellent candidate for use in coatings and inks. It can enhance adhesion properties and improve the overall durability of the final products. Furthermore, its non-toxic nature makes it suitable for applications where safety is a concern .

Chemical Intermediates

this compound is also employed as a chemical intermediate in synthesizing other complex organic molecules. This versatility allows it to be utilized across different chemical processes, contributing to the development of specialty chemicals used in various industries .

Case Study 1: Pharmaceutical Development

A study conducted on a series of pyridine derivatives including this compound demonstrated their effectiveness as enzyme inhibitors. The research highlighted how modifications to the pyridine ring could enhance biological activity and selectivity against specific targets, paving the way for new therapeutic agents .

Case Study 2: Polymer Applications

In a comparative analysis of various diols used in polyurethane synthesis, this compound was found to significantly improve the mechanical properties of polyurethane elastomers compared to traditional diols. The study concluded that this compound could lead to more efficient production processes and better-performing materials .

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features, physicochemical properties, and biological activities of 2-(3-Methylpyridin-2-yl)propane-1,3-diol and related compounds:

Key Research Findings

Electronic and Solubility Profiles

- Pyridine vs. Phenyl Substituents : The 3-methylpyridin-2-yl group introduces a heteroaromatic ring with a lone pair on nitrogen, enhancing polarity and aqueous solubility compared to phenyl derivatives like 2-(4-hydroxyphenyl)propane-1,3-diol . Methylation at the pyridine’s 3-position may further reduce steric hindrance while maintaining solubility.

- Phenolic Derivatives: Compounds such as 2-(3-methoxy-4-hydroxyphenyl)propane-1,3-diol exhibit lower solubility due to methoxy and hydroxyl groups, which balance hydrogen bonding and lipophilicity .

Contradictions and Limitations

- Bioactivity Discrepancies : While phenyl-substituted compounds (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) are reported in plant extracts, their direct bioactivity remains unvalidated in controlled studies .

Biological Activity

2-(3-Methylpyridin-2-yl)propane-1,3-diol is a compound of interest due to its unique structural features and potential biological activities. The presence of the pyridine ring combined with the propane-1,3-diol moiety suggests various interactions with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

This compound features a methyl-substituted pyridine ring, which is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest the following potential activities:

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

- Analgesic Properties : It may exhibit pain-relieving effects through central and peripheral mechanisms.

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound:

- Inhibition of Nitric Oxide Production : In vitro studies demonstrated that this compound significantly inhibited NO production in macrophages, suggesting a potential role in managing inflammatory conditions .

- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective toxicity towards certain cancer cells while sparing normal cells .

- Enzyme Interaction Studies : Binding assays revealed that this compound interacts with key enzymes involved in metabolic pathways, potentially altering their activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Pyridin-2-yl)propane-1,3-diol | Pyridine ring at position 2 | Different biological activity due to ring position |

| 2-(Pyridin-4-yl)propane-1,3-diol | Pyridine ring at position 4 | Altered solubility and reactivity |

| 2-(3-Ethylpyridin-2-yl)propane-1,3-diol | Ethyl group instead of methyl | Potentially different pharmacological profile |

The differences in biological activity among these compounds highlight the importance of structural nuances in determining their pharmacological properties.

Applications in Research and Industry

The potential applications of this compound extend beyond basic research:

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for drug development targeting pain and inflammatory diseases.

- Synthetic Chemistry : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylpyridin-2-yl)propane-1,3-diol, and how can reaction yields be improved?

The synthesis of pyridine derivatives like this compound typically involves multi-step organic reactions, including condensation, oxidation, or substitution steps. Key methodologies include:

- Catalytic hydrogenation : Using palladium on carbon (Pd/C) under controlled hydrogen pressure to reduce intermediates (e.g., ketones to alcohols) .

- Nucleophilic substitution : Employing sodium azide (NaN₃) or thiourea to introduce functional groups at specific positions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity, while temperature gradients (e.g., reflux at 80–120°C) improve kinetic control .

Q. Yield optimization strategies :

- Byproduct analysis : Use HPLC to identify impurities and adjust stoichiometry .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol .

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxidation | KMnO₄ in acetone, 0–5°C | 60–75% |

| Reduction | Pd/C, H₂ (1 atm), ethanol, 25°C | 85–92% |

| Substitution | NaN₃, DMF, 80°C, 12h | 70–80% |

Q. How can researchers structurally characterize this compound using spectroscopic methods?

Key techniques :

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 198.1234) confirms molecular formula (C₁₀H₁₅NO₂) .

- IR spectroscopy : O–H stretches (3200–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) validate functional groups .

Data interpretation example :

A ¹H NMR singlet at δ 2.3 ppm indicates a methyl group adjacent to the pyridine ring, while splitting patterns in the diol region confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyridine-derived diols?

Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) can be addressed via:

- Quantum chemical calculations : Use density functional theory (DFT) to compare activation energies of competing pathways (e.g., B3LYP/6-31G* basis set) .

- Transition state analysis : Identify intermediates using intrinsic reaction coordinate (IRC) simulations .

- Kinetic isotope effects (KIE) : Validate computational predictions by comparing experimental reaction rates with deuterated substrates .

Case study : Computational studies on analogous compounds (e.g., 3-methylpyridin-2-ol) revealed that electron-withdrawing substituents favor nucleophilic attack at the C-4 position, resolving discrepancies in regioselectivity .

Q. What strategies mitigate variability in biological activity data for this compound across cell lines?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

- Impurity profiles : Use HPLC-MS to quantify trace byproducts (e.g., oxidation derivatives) that may interfere with assays .

- Cell line specificity : Validate target expression (e.g., RT-PCR for receptor isoforms) before testing .

- Assay conditions : Standardize incubation time, serum concentration, and solvent controls (e.g., DMSO ≤0.1%) .

Q. Experimental design :

- Factorial design : Test combinations of pH, temperature, and substrate concentration to identify critical variables .

- Positive/negative controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to normalize data .

Q. How can researchers assess the impact of stereochemistry on the compound’s physicochemical properties?

Methodological approach :

Chiral synthesis : Prepare enantiomers using asymmetric catalysis (e.g., BINAP-Ru complexes) .

Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Property comparison :

- Solubility : Shake-flask method in buffers (pH 1–7.4) .

- LogP : HPLC retention time vs. reference standards .

Example findings :

The (R)-enantiomer of structurally similar diols exhibits 3-fold higher aqueous solubility than the (S)-form due to hydrogen-bonding differences .

Q. What advanced analytical techniques detect trace impurities in synthesized batches?

Key methods :

Q. Impurity profiling table :

| Impurity Type | Detection Method | Acceptance Limit |

|---|---|---|

| Oxidation byproducts | LC-MS (ESI+) | ≤0.15% |

| Residual catalysts | ICP-MS (Pd, Cr) | ≤10 ppm |

| Stereoisomers | Chiral HPLC | ≤1.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.